molecular formula C29H23F2NO4 B11384666 2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B11384666
M. Wt: 487.5 g/mol
InChI Key: BZTJKIQECZPJKJ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core with various substituents, including fluorophenyl and dimethyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the furochromen core through cyclization reactions, followed by the introduction of the fluorophenyl and dimethyl groups via substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The fluorophenyl and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide can be compared with other similar compounds, such as:

    Furochromen derivatives: These compounds share the furochromen core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit unique properties due to the presence of fluorine atoms, which can influence their reactivity and biological activity.

    Dimethyl derivatives: The presence of dimethyl groups can affect the compound’s steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H23F2NO4

Molecular Weight

487.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C29H23F2NO4/c1-16-22-13-24-25(19-5-9-21(31)10-6-19)15-35-27(24)17(2)28(22)36-29(34)23(16)14-26(33)32-12-11-18-3-7-20(30)8-4-18/h3-10,13,15H,11-12,14H2,1-2H3,(H,32,33)

InChI Key

BZTJKIQECZPJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C)CC(=O)NCCC5=CC=C(C=C5)F

Origin of Product

United States

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